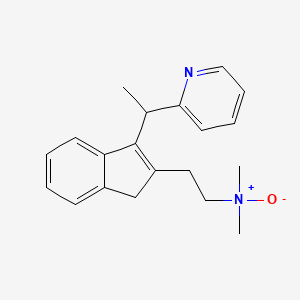
Dimethindene-N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethindene is a 1st generation selective H1 antagonist . It’s used topically as an antipruritic and orally to treat allergies . Dimethindene-N-oxide is a derivative of Dimethindene, containing an additional oxygen atom .
Synthesis Analysis
Upon analyzing the synthetic pathways currently available for the industrial preparation of dimethindene, a sustainable approach for the synthesis of this drug has been set up, switching from petroleum-based volatile organic compounds (VOCs) to eco-friendly solvents .Molecular Structure Analysis
The Dimethindene-N-oxide molecule contains a total of 47 atoms. There are 24 Hydrogen atoms, 20 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Wissenschaftliche Forschungsanwendungen
Metabolism and Determination Methods : A study developed a high-performance liquid chromatography method for determining dimethindene and its main metabolites, including Dimethindene-N-oxide, in human and rat urine. This method was crucial for studying the metabolism of dimethindene upon oral administration to rats and human volunteers (Prien & Blaschke, 1997).
Enantioselective Biotransformation : Another research found that Dimethindene-N-oxide is a significant metabolite in rat urine. The study explored the stereoselective elimination of N-demethyl-dimethindene after oral administration of racemic dimethindene, highlighting the differences in metabolism between humans and rats (Prien, Rehn, & Blaschke, 1997).
Chiral Separation and Analysis : Research on capillary electrophoresis focused on the chiral resolution of basic racemic drugs, including dimethindene and its metabolites. The study aimed to optimize enantioselectivity and resolution, which is important for understanding the drug's pharmacodynamics (Heuermann & Blaschke, 1993).
Comparative Studies on Enantioseparation : Comparative studies using capillary electrophoresis and NMR spectroscopy were conducted to understand the enantioseparation of dimethindene. This study provided insights into the complexation behavior and binding constants between the drug and chiral selectors, important for pharmaceutical formulation (Chankvetadze et al., 1998).
Transdermal Absorption : A study on the transdermal absorption of dimethindene in humans showed that a certain amount of the drug is absorbed through the skin, which is important for topical medication formulations (Radler & Blaschke, 1995).
Stability-Indicating Method for Analysis : A novel stability-indicating liquid chromatographic method was developed for the analysis of dimethindene maleate and its impurities. This method is crucial for quality control and stability tests of pharmaceuticals containing dimethindene maleate (Havlíková et al., 2013).
Eco-Friendly Synthesis Approaches : A study explored sustainable approaches for the synthesis of dimethindene, switching from volatile organic compounds to eco-friendly solvents. This approach not only decreased the environmental impact but also improved the overall yield and process simplicity (Quivelli et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available . Also, there is a trend towards greener and more effective methods to produce active pharmaceutical ingredients (APIs), which could impact the production of Dimethindene-N-oxide .
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2,3)23)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAREAMWWRKNTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CC[N+](C)(C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-(benzo[d]thiazol-2-yl)ethanone oxime](/img/structure/B592481.png)
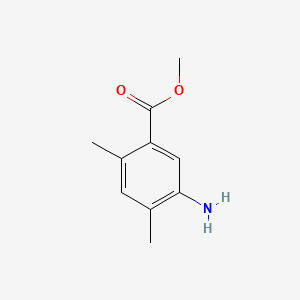


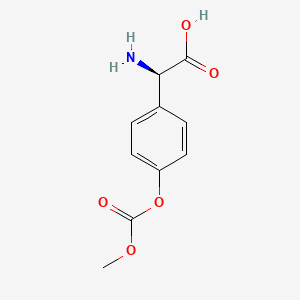
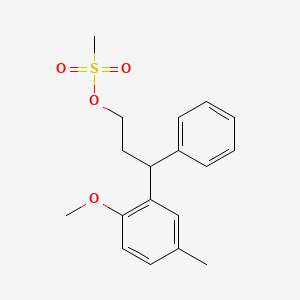

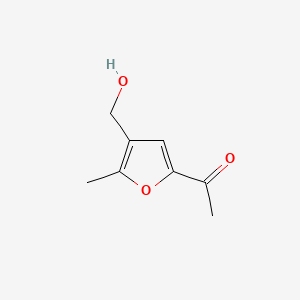
![(3S)-3-methyl-2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B592497.png)

